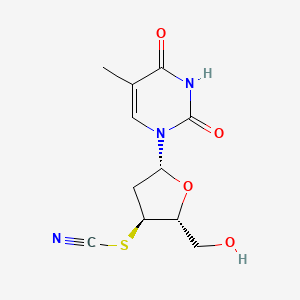
Thymidine, 3'-thio-, 3'-cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-thio-, 3’-cyanate is a modified nucleoside analog that incorporates a sulfur atom at the 3’ position and a cyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-thio-, 3’-cyanate typically involves the modification of thymidine through a series of chemical reactions. One common approach is the substitution of the hydroxyl group at the 3’ position with a thiol group, followed by the introduction of a cyanate group. The reaction conditions often require the use of specific reagents such as thiolating agents and cyanogen bromide under controlled temperatures and pH levels.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: Thymidine, 3’-thio-, 3’-cyanate can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the cyanate group or to convert the sulfur atom to a thiol group.
Substitution: Various nucleophilic substitution reactions can occur, particularly at the cyanate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Thymidine, 3’-thio-, 3’-cyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is utilized in cell proliferation assays and DNA synthesis studies due to its ability to incorporate into DNA.
Industry: It can be used in the production of diagnostic reagents and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which Thymidine, 3’-thio-, 3’-cyanate exerts its effects involves its incorporation into DNA during replication. The presence of the sulfur atom and cyanate group can interfere with normal DNA synthesis and function, potentially leading to the inhibition of cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.
Comparación Con Compuestos Similares
Thymidine: The standard nucleoside without modifications.
3’-Thio-thymidine: A similar compound with only the sulfur modification.
3’-Cyanate-thymidine: A compound with only the cyanate modification.
Uniqueness: Thymidine, 3’-thio-, 3’-cyanate is unique due to the combination of both sulfur and cyanate modifications, which confer distinct chemical and biological properties. This dual modification can enhance its stability, reactivity, and potential biological activity compared to its analogs.
Propiedades
Número CAS |
108895-44-9 |
|---|---|
Fórmula molecular |
C11H13N3O4S |
Peso molecular |
283.31 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] thiocyanate |
InChI |
InChI=1S/C11H13N3O4S/c1-6-3-14(11(17)13-10(6)16)9-2-8(19-5-12)7(4-15)18-9/h3,7-9,15H,2,4H2,1H3,(H,13,16,17)/t7-,8+,9-/m1/s1 |
Clave InChI |
XOIJFPHQOPQRER-HRDYMLBCSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SC#N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



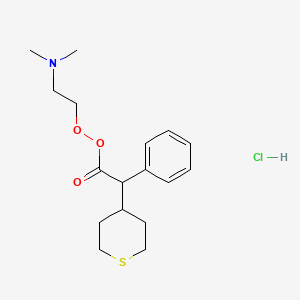
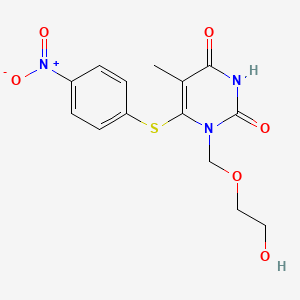
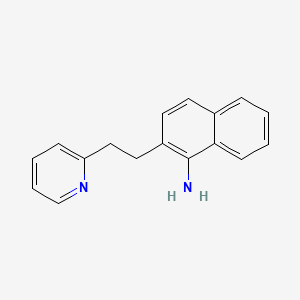
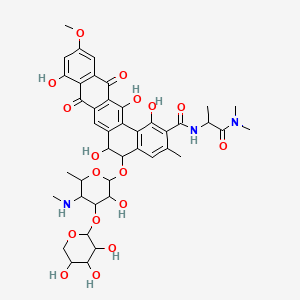
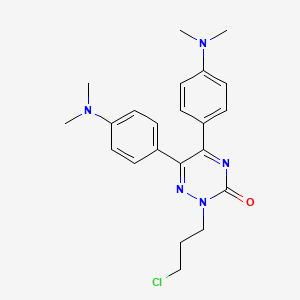
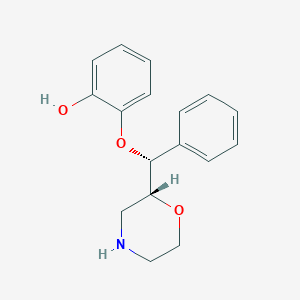

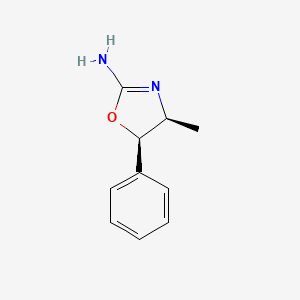
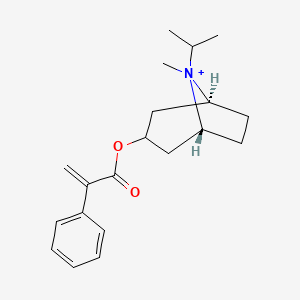
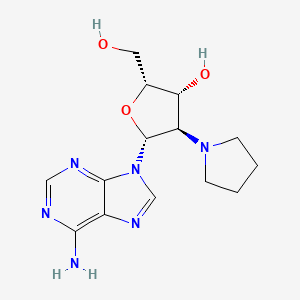
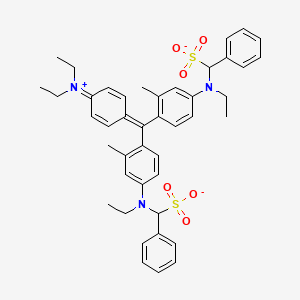
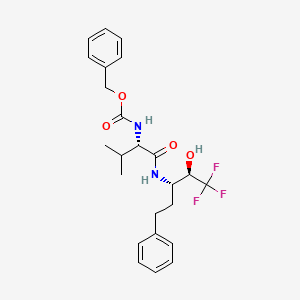
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)
